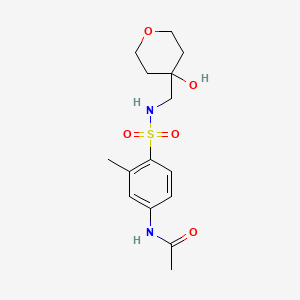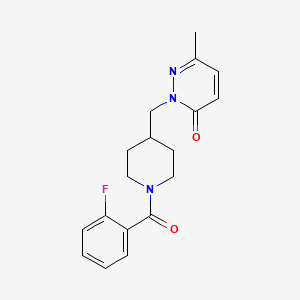![molecular formula C9H11ClF3NO B2473347 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride CAS No. 1170855-97-6](/img/structure/B2473347.png)
4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride” is a chemical compound with the molecular formula C9H10F3NO•HCl . It has a molecular weight of 241.64 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride” is 1S/C9H10F3NO.ClH/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
“4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride” is a solid at room temperature . It has a molecular weight of 241.64 . For more specific physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or similar documentation .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ortho-trifluoromethoxylated Aniline Derivatives : Trifluoromethoxylated compounds like 4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride have significant pharmacological and biological properties. Their synthesis, however, is challenging due to the need for toxic and difficult-to-handle reagents. A study by Feng and Ngai (2016) outlines a user-friendly protocol for synthesizing these derivatives, which are valuable in pharmaceuticals, agrochemicals, and functional materials development (Pengju Feng & Ming‐Yu Ngai, 2016).
Applications in Material Science
- Liquid Crystal Properties : The derivatives of 4-octyloxy-N-(benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy, show stable smectic B and A phases, respectively. Their liquid crystalline properties, like phase transitions, textures, and molecular dipole moments, have been explored in a study by Miyajima et al. (1995), highlighting their potential in material science (S. Miyajima et al., 1995).
Advanced Organic Synthesis
- Novel Dendrimer Synthesis : The compound has been used in the synthesis of new dendritic melamines, as described by Morar et al. (2018). These dendrimers, derived from 4-(n-octyloxy)aniline, are important for studying macromolecular shape, self-organization, and nano-aggregates formation in solutions (Cristina Morar et al., 2018).
Involvement in Synthesis of Agrochemical Intermediates
- Agrochemical Intermediate Synthesis : An improved process for synthesizing 2,6-dibromo-4-trifluoromethoxy aniline, a vital agrochemical intermediate, is detailed by Ding Zhi-yuan (2011), showcasing its role in the agrochemical industry (Ding Zhi-yuan, 2011).
Contributions to Polymer Science
- Polyurethane Cationomers Synthesis : The compound is involved in the synthesis of polyurethane cationomers with fluorescent properties, as investigated by Buruianǎ et al. (2005). This study demonstrates its utility in creating polymers with unique photochromic mechanisms (E. Buruianǎ et al., 2005).
Role in Fabric Treatment
- Cross-Linking Agent in Fabric Dyeing : It has been used in the preparation of novel cross-linking agents for fabric dyeing, improving properties like color fastness, as detailed in a study by Song Xin-yuan (2004) (Song Xin-yuan, 2004).
Safety and Hazards
The safety information for “4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . For handling, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-5-7-1-3-8(13)4-2-7;/h1-4H,5-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVKPMALXIWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2473269.png)
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)



![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)


![N-(1-Oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2473279.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2473284.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide](/img/structure/B2473285.png)